4-chloro-1-methyl-1H-imidazole
Overview
Description
4-chloro-1-methyl-1H-imidazole is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Molecular Structure Analysis
The molecular structure of 4-chloro-1-methyl-1H-imidazole can be analyzed using various spectroscopic and analytical techniques . The structure of the compounds was confirmed using FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis
Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .Scientific Research Applications
Synthesis and Pharmacological Properties
- Novel 1, 5-disubstituted-4-chloro-1H-imidazole derivatives were synthesized and evaluated for anticonvulsant activity, demonstrating potential pharmacological applications (Sonawane & Magdum, 2015).
Corrosion Inhibition
- Imidazole derivatives, including 1-(p-tolyl)-4-methylimidazole, were investigated for their effectiveness in inhibiting copper corrosion, showing notable efficiency in 0.5 M hydrochloric acid. These findings suggest practical applications in metal preservation and maintenance (Gašparac, Martin, & Stupnišek-lisac, 2000).
Molecular Structure and Biomedical Applications
- The molecular structure and properties of a 4-chloro-1H-imidazole derivative were studied using various techniques, including DFT and NMR, revealing insights into its potential as a hypertension treatment agent (Aayisha et al., 2019).
Proton-Conducting Polymer Electrolyte in Fuel Cells
- Imidazole and 1-methyl imidazole were used as additives in phosphoric acid-doped polybenzimidazole, an electrolyte for fuel cells. This research highlights the role of imidazole derivatives in enhancing high-temperature proton conductivity (Schechter & Savinell, 2002).
Synthesis of Bioactive Compounds
- New derivatives of 4-methyl-5-imidazole carbaldehyde were synthesized, potentially displaying biological activities. This research underscores the versatility of imidazole derivatives in medicinal chemistry (Orhan, Kose, Alkan, & Öztürk, 2019).
Antihypertensive Agents
- Research on N-(biphenylylmethyl)imidazoles showed their potential as orally active antihypertensive agents, indicating significant medical applications (Carini et al., 1991).
Safety And Hazards
Future Directions
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .
properties
IUPAC Name |
4-chloro-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJTXGIHVAZHGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500991 | |
Record name | 4-Chloro-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-1H-imidazole | |
CAS RN |
4897-21-6 | |
Record name | 4-Chloro-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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